molecular formula C16H18O5 B7839070 a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy-

a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy-

Cat. No.: B7839070
M. Wt: 290.31 g/mol
InChI Key: HFJUQSUBZOKELZ-FTMZKFCYSA-N
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Chemical Reactions Analysis

a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo esterification reactions, where it reacts with acylating agents to form esters . Major products formed from these reactions include various esters and derivatives of the original compound.

Mechanism of Action

The mechanism of action of a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- involves its interaction with specific molecular targets and pathways. For instance, its esters have been shown to inhibit sterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed. Additionally, these compounds have shown potential in inhibiting the SARS-CoV-2 main protease, suggesting antiviral activity .

Comparison with Similar Compounds

a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- can be compared with other similar compounds such as methyl α-D-galactopyranoside and its esters . While methyl α-D-galactopyranoside serves as a precursor in the synthesis of a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy-, the latter exhibits unique properties due to the presence of the naphthalenyl group. This structural difference contributes to its distinct chemical reactivity and biological activities. Other similar compounds include various galactopyranoside esters, which also show antimicrobial properties but differ in their specific activities and targets .

Properties

IUPAC Name

(3S,4S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9?,13-,14+,15?,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUQSUBZOKELZ-FTMZKFCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H](C([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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